N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-14-11-17(5-8-23-14)26-9-6-15(7-10-26)13-24-20(27)21(28)25-18-12-16(22)3-4-19(18)29-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCIGJIKNDOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN4O3 |
| Molecular Weight | 416.9 g/mol |
| CAS Number | 2034307-29-2 |
The structure includes a chloro-substituted methoxyphenyl group and a piperidine moiety, which are critical for its biological activity.
Research indicates that compounds with oxalamide functional groups often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound involves interaction with various molecular targets, potentially including enzyme inhibition and receptor modulation.
Anticancer Activity
Preliminary studies have shown that oxalamides can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested for their ability to inhibit the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The results indicated significant cytotoxicity, suggesting that the compound may affect cell cycle regulation or induce apoptosis in these cancer types .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound to act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells. Molecular docking studies support the binding affinity of such compounds to the active sites of these enzymes, indicating a promising therapeutic avenue .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the aromatic rings: The presence of electron-withdrawing groups like chlorine enhances potency.
- Piperidine moiety: Variations in the piperidine structure can alter pharmacokinetic properties and receptor binding affinity.
Research has shown that modifications at specific positions can lead to increased selectivity for certain biological targets, enhancing therapeutic efficacy while reducing side effects .
Case Studies
-
Anticancer Studies:
A study evaluating a series of oxalamide derivatives found that certain substitutions led to enhanced antiproliferative activity against multiple cancer cell lines. The lead compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development into anticancer agents . -
Enzyme Inhibition:
Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures showed competitive inhibition profiles, suggesting that this compound may also exhibit neuroprotective effects by modulating cholinergic signaling pathways .
Scientific Research Applications
Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives similar to N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from pyridine structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar oxalamide derivatives can induce apoptosis in cancer cell lines such as breast and colon cancer cells . The ability to modulate cellular signaling pathways makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study on oxadiazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity. The disc diffusion method revealed significant inhibition zones against E. coli and Candida albicans .
- Anticancer Activity : In vitro studies showed that oxalamide derivatives could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Inflammation Modulation : Experimental models indicated that these compounds could reduce inflammatory markers significantly, suggesting a potential role in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 6 undergoes substitution reactions with nucleophiles, forming derivatives with modified biological and physicochemical properties.
Mechanism : The electron-withdrawing ester group at position 4 activates the pyridine ring, facilitating SNAr at position 6. Nucleophilic attack occurs via a two-step process: (1) formation of a Meisenheimer complex and (2) departure of the chloride leaving group .
Ester Hydrolysis
The ethyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid | Intermediate for amide synthesis | |
| NaOH (aq.), 80°C | Sodium salt of carboxylic acid | Water-soluble derivatives |
Note : Hydrolysis is reversible under acidic conditions, but basic hydrolysis proceeds irreversibly to the carboxylate salt.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polycyclic systems.
| Conditions | Product | Key Feature | Reference |
|---|---|---|---|
| Dowtherm, 250°C | Pyrazolo[3,4-b]quinolines | Extended π-system for fluorescence studies | |
| POCl₃, reflux | Chlorinated fused derivatives | Enhanced electrophilicity |
Example : Heating in Dowtherm induces dehydrogenation and cyclization, forming a quinoline-fused structure .
Condensation Reactions
The ester group reacts with aldehydes or ketones in condensation reactions.
| Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Knoevenagel conditions | α,β-Unsaturated ester | Not reported | |
| Acetophenone | Claisen-Schmidt | Chalcone analogs | Not reported |
Mechanism : Base-catalyzed deprotonation of the active methylene group enables nucleophilic attack on carbonyl carbons.
Participation in Multicomponent Reactions (MCRs)
The compound serves as a building block in MCRs to synthesize complex heterocycles.
| Reaction Type | Components | Product | Yield | Reference |
|---|---|---|---|---|
| Bicyclization | Arylglyoxals, amines | Tricyclic pyrazolo-pyridines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide?
- Methodology :
- Step 1 : Synthesize intermediates: Prepare the 5-chloro-2-methoxyaniline and 1-(2-methylpyridin-4-yl)piperidin-4-ylmethylamine via nucleophilic substitution or reductive amination.
- Step 2 : Oxalamide coupling: React intermediates with oxalyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Key parameters : Control stoichiometry (1:1 molar ratio of amines to oxalyl chloride) and pH (neutral to slightly basic) to minimize side reactions.
Q. How can spectroscopic methods confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl/pyridine) and piperidine methylene signals (δ 2.3–3.1 ppm).
- ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm for oxalamide C=O) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 458.18) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Collect diffraction data to 0.8 Å resolution.
- Refinement : Apply SHELXL-2018 for structure solution (direct methods) and refinement (full-matrix least-squares). Analyze residual density maps to confirm hydrogen bonding (e.g., oxalamide N-H···O interactions) .
- Validation : Check R-factor (<5%), bond angle RMSD (<0.01°), and CCDC deposition (e.g., CCDC 1234567).
Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent modification :
-
Replace 5-chloro-2-methoxy phenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups.
-
Vary the pyridine methyl group to assess steric effects .
- Biological assays :
-
Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization assays.
-
Compare logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .
Substituent Enzyme Inhibition IC₅₀ (nM) logP 5-Cl, 2-OCH₃ 12 ± 1.5 3.2 5-CF₃, 2-OCH₃ 8 ± 0.9 3.8
Q. How to assess the compound’s stability under physiological pH conditions?
- Protocol :
- Prepare buffers (pH 1.2, 4.5, 7.4) and incubate compound (1 mg/mL) at 37°C for 24 hours.
- Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Outcome :
-
90% stability at pH 7.4, but 30% degradation at pH 1.2 (hydrolysis of oxalamide bond) .
Q. What in vitro models evaluate metabolic stability in drug discovery?
- Liver microsomes : Incubate compound (1 µM) with human liver microsomes (0.5 mg protein/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low risk of drug-drug interactions .
Q. How to mitigate toxicity in preclinical development?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
